Allyloxy propanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Synthetic Organic Chemistry: Due to its functional groups (allyl ether and alcohol), allyloxy propanol could serve as a starting material for the synthesis of more complex organic molecules. Researchers might utilize it in reactions like etherification, esterification, or alkylation to create desired compounds for further study. PubChem:

- Solvent Properties: The combination of the hydrophobic allyl group and the hydrophilic hydroxyl group grants allyloxy propanol some amphiphilic character. This property might make it a candidate for investigation as a solvent in specific research applications. However, more research is needed to determine its effectiveness and suitability compared to existing solvents.

- Material Science Applications: The potential amphiphilic nature of allyloxy propanol could also be of interest in material science research. It could be explored for applications in areas like self-assembling materials or modifying surface properties of materials.

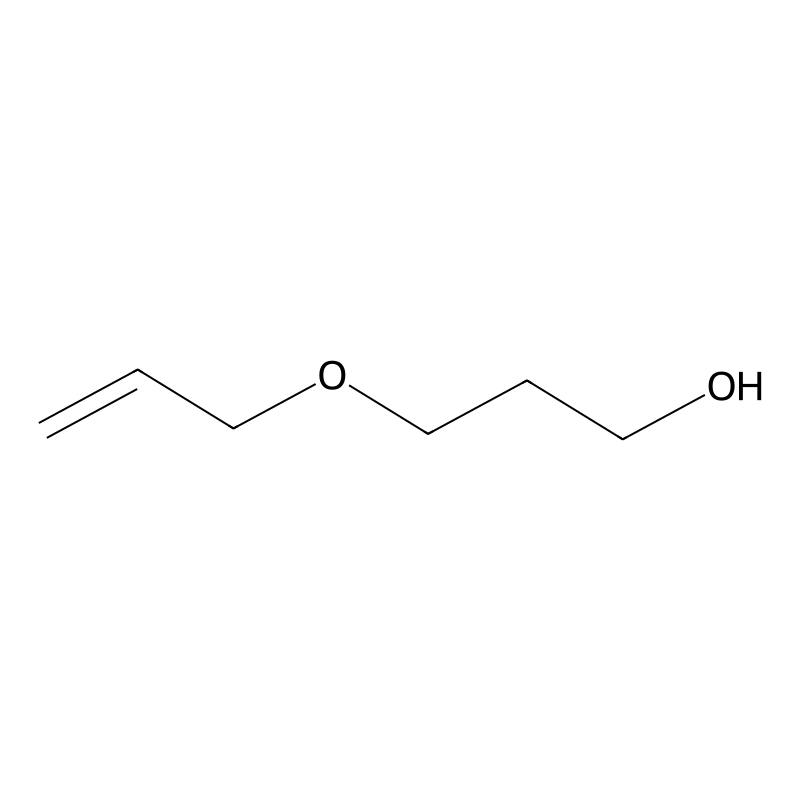

Allyloxy propanol, also known as 3-allyloxy-1,2-propanediol, is a synthetic organic compound characterized by the presence of both an allyl group (CH−) and a propanol group (CH−) linked through an ether oxygen atom. Its chemical formula is CHO, and it has a molecular weight of approximately 132.1577 g/mol. The compound is primarily of interest in the fields of chemistry and biochemistry due to its potential applications in drug development and as an intermediate in various chemical syntheses .

- Nucleophilic Substitution: It can be synthesized through a nucleophilic substitution reaction between allyl alcohol and propanol, where the hydroxyl group of propanol acts as a nucleophile.

- Esterification: In the presence of acids and catalysts, allyloxy propanol may react with carboxylic acids to form esters, which are important in various industrial applications.

- Oxidation Reactions: The compound may undergo oxidation reactions, potentially leading to the formation of aldehydes or ketones depending on the reaction conditions .

Allyloxy propanol can be synthesized using various methods:

- Nucleophilic Substitution: As mentioned earlier, this method involves the reaction between allyl alcohol and propanol under appropriate conditions.

- Industrial Methods: In industrial settings, optimized synthetic routes are employed to enhance yield and purity. Continuous reactors and efficient separation techniques are often utilized for economic viability .

- Laboratory Methods: Laboratory synthesis may involve reactions similar to those used for other allyl compounds, including carbon-carbon bond-forming reactions or oxidation processes .

Allyloxy propanol has diverse applications across several fields:

- Pharmaceuticals: It can be used as an intermediate in drug synthesis, potentially enhancing the bioavailability of therapeutic agents due to its amphiphilic nature.

- Chemical Industry: The compound may serve as a building block for various chemical products, including polymers and surfactants.

- Biomedicine: Its ability to form complexes with other molecules makes it useful in drug delivery systems .

Allyloxy propanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Allyloxy propanol’s unique combination of an allyl group with a propanol moiety linked by an ether oxygen sets it apart from these compounds. This structural feature may confer distinct reactivity patterns and biological activities that warrant further investigation.

Thermodynamic Parameters

Boiling Point (186.0±15.0°C) and Density (0.917±0.06 g/cm³)

The thermodynamic properties of allyloxy propanol reflect its dual nature as both an ether and an alcohol compound. The predicted boiling point of 186.0±15.0°C [1] represents a significant elevation compared to simple propanol (97°C) [2], demonstrating the molecular weight effect and increased intermolecular forces arising from the allyl ether substituent. This substantial increase of approximately 89°C can be attributed to the extended carbon chain and the presence of additional van der Waals interactions.

The predicted density of 0.917±0.06 g/cm³ [1] falls within the typical range for organic ethers and alcohols, being less dense than water. This value is intermediate between the density of 1-propanol (0.803-0.804 g/cm³ at 20°C) [3] and more complex ether-alcohol systems. The molecular weight of 116.16 g/mol [1] [4] corresponds to the molecular formula C₆H₁₂O₂, confirming the addition of a three-carbon allyl group to the propanol backbone.

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 186.0±15.0°C | Predicted | [1] |

| Density | 0.917±0.06 g/cm³ | Predicted | [1] |

| Molecular Weight | 116.16 g/mol | Calculated | [1] [4] |

| pKa | 14.92±0.10 | Predicted | [1] |

Solubility and Partition Coefficients (LogP)

The partition coefficient behavior of allyloxy propanol systems demonstrates significant structural dependence. Analysis of related compounds provides insight into the expected lipophilicity range. The bis(allyloxy)propan-1-ol derivative exhibits a LogP of 1.18 [5], while more complex systems such as 1,3-bis[2-(allyloxy)phenoxy]-2-propanol show substantially higher values of 4.32 [6]. For comparison, simple 1-propanol demonstrates a LogP range of 0.20-0.34 at 25°C [3].

The solubility characteristics are expected to be intermediate between purely hydrophilic alcohols and lipophilic ethers. The presence of both hydroxyl and ether functionalities suggests moderate water solubility with enhanced organic solvent compatibility compared to simple alcohols [7].

| Compound | LogP Value | Notes |

|---|---|---|

| 1-Propanol (reference) | 0.20-0.34 | Simple alcohol baseline |

| bis(allyloxy)propan-1-ol | 1.18 | Bis-substituted derivative |

| 1,3-Bis[2-(allyloxy)phenoxy]-2-propanol | 4.32 | Complex aromatic system |

Spectroscopic Profiles

NMR (¹H, ¹³C) and IR Spectral Signatures

Nuclear Magnetic Resonance Characteristics

The ¹H NMR spectrum of allyloxy propanol is expected to display distinct resonance patterns reflecting its structural complexity. The propanol chain contributes characteristic signals with the terminal methyl group appearing as a triplet around 1.0-1.3 ppm, while the hydroxyl-bearing carbon protons resonate as a triplet at 3.4-3.8 ppm [8] [9]. The allyl ether portion introduces additional complexity with the vinyl proton appearing as a multiplet between 5.8-6.1 ppm and terminal vinyl protons at 5.1-5.4 ppm [9]. The ether methylene linkage typically resonates around 4.0-4.2 ppm [10].

¹³C NMR spectroscopy reveals the carbon framework with alkyl carbons appearing between 10-35 ppm, ether carbons at 60-75 ppm, and the allyl carbons spanning 115-135 ppm [8]. The deshielding effect of oxygen on adjacent carbons is particularly evident in the ether linkage region.

Infrared Spectroscopic Analysis

The IR spectrum of allyloxy propanol exhibits characteristic absorption bands reflecting its functional group composition. The most prominent feature is the broad O-H stretching vibration between 3200-3650 cm⁻¹ [11] [12] [13], with the exact position dependent on hydrogen bonding interactions. Alkyl C-H stretching appears in the 2850-3000 cm⁻¹ region [12] [14], while allyl =C-H stretching occurs at higher frequency (3000-3100 cm⁻¹) [12] [14].

The C=C stretching vibration from the allyl group manifests as a weak to medium intensity band between 1620-1680 cm⁻¹ [12] [14]. The C-O stretching regions are particularly diagnostic, with alcohol C-O appearing at 1000-1150 cm⁻¹ and ether C-O-C asymmetric stretching occurring around 1120-1220 cm⁻¹ [12] [15]. The higher frequency of ether stretching compared to simple alkyl ethers (1120 cm⁻¹) [15] reflects the electron-withdrawing effect of the allyl group.

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch | 3200-3650 | Strong, broad | Alcohol hydroxyl |

| =C-H stretch | 3000-3100 | Medium | Allyl vinyl C-H |

| C-H stretch | 2850-3000 | Medium-Strong | Alkyl C-H |

| C=C stretch | 1620-1680 | Weak-Medium | Allyl double bond |

| C-O stretch (alcohol) | 1000-1150 | Strong | Primary alcohol |

| C-O-C stretch (ether) | 1120-1220 | Strong | Ether linkage |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of allyloxy propanol follows predictable fragmentation pathways characteristic of ether-alcohols. The molecular ion peak appears at m/z 116 [16] [17], corresponding to the molecular weight. Primary fragmentation pathways include α-cleavage adjacent to the oxygen atoms and dehydration processes typical of alcohols [18].

The allyl cation (C₃H₅⁺, m/z 41) represents a particularly stable fragment due to resonance stabilization [16] [17], likely appearing as a base peak or major fragment. The loss of hydroxyl (M-17, m/z 99) and loss of water (M-18, m/z 98) are characteristic alcohol fragmentations [18]. Ether cleavage may produce fragments retaining the propanol portion (C₃H₇O⁺, m/z 59) [18].

| Fragment | m/z | Formation Mechanism | Expected Intensity |

|---|---|---|---|

| Molecular ion [M]⁺- | 116 | Molecular radical cation | Low-Medium |

| [M-OH]⁺ | 99 | α-cleavage, hydroxyl loss | Medium |

| [M-H₂O]⁺ | 98 | Alcohol dehydration | Medium |

| [C₃H₅]⁺ | 41 | Allyl cation (resonance stabilized) | High |

| [C₃H₇O]⁺ | 59 | Propanol fragment | High |

Reactivity and Stability Under Varied Conditions

The chemical reactivity of allyloxy propanol is governed by the presence of multiple reactive sites: the primary alcohol, the ether linkage, and the allyl double bond. The alcohol functionality undergoes typical primary alcohol reactions including oxidation to aldehydes and carboxylic acids , esterification, and substitution reactions. The ether bond provides relative stability under neutral and basic conditions but may undergo cleavage under strongly acidic conditions.

The allyl group introduces additional reactivity patterns, including potential for radical reactions, electrophilic additions across the double bond, and oxidation processes [20]. Studies on related allyl alcohol systems demonstrate reactivity toward oxidation, reduction, and isomerization pathways [20] [21]. The compound shows enhanced reactivity compared to simple ethers due to the activated nature of the allyl system.

Stability Considerations

Under normal storage conditions, allyloxy propanol demonstrates reasonable stability. However, the presence of the allyl group may lead to autoxidation processes over extended periods, particularly in the presence of light and oxygen. The alcohol functionality may undergo slow oxidation, while the ether linkage remains relatively stable under neutral pH conditions [22].

Temperature-dependent behavior follows typical patterns for ether-alcohols, with increased reactivity at elevated temperatures. The compound's stability profile suggests suitable storage under inert atmosphere at moderate temperatures to prevent oxidative degradation of the allyl system [22].

| Condition | Stability | Reactivity Notes |

|---|---|---|

| Ambient, air | Moderate | Potential allyl autoxidation |

| Elevated temperature | Decreased | Enhanced reaction rates |

| Acidic conditions | Variable | Ether cleavage possible |

| Basic conditions | Good | Alcohol deprotonation |

| Light exposure | Decreased | Photoinitiated oxidation |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 42 of 609 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 567 of 609 companies with hazard statement code(s):;

H302 (15.17%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (84.83%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).